molecular formula C15H19N5O4 B2768575 2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid CAS No. 929845-88-5

2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid

Cat. No. B2768575
CAS RN: 929845-88-5
M. Wt: 333.348
InChI Key: PLQCKXAJYOGHJV-UHFFFAOYSA-N
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Description

2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid is a useful research compound. Its molecular formula is C15H19N5O4 and its molecular weight is 333.348. The purity is usually 95%.
BenchChem offers high-quality 2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid is related to a class of compounds involved in various synthetic and catalytic processes. For instance, the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates involves a cyclocondensation process that shares similarities with the chemical structure and reactivity of the mentioned compound, indicating its potential utility in synthesizing heterocyclic compounds (Dzvinchuk & Lozinskii, 2009). Furthermore, the use of imidazol-1-yl-acetic acid as an organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes underlines the catalytic capabilities of related compounds in promoting reactions under solvent-free conditions, suggesting potential applications in green chemistry (Nazari et al., 2014).

Organic and Biomolecular Chemistry

The compound falls within the scope of organic and biomolecular chemistry, as evidenced by the solid-phase synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, which highlights the utility of related compounds in library synthesis and drug discovery (Karskela & Lönnberg, 2006). This area of research is critical for the development of new pharmaceuticals and therapeutic agents.

Biomimetic Systems and Oxidation Catalysis

A biomimetic electrochemical system involving manganese tetraphenylporphyrin chloride and imidazole, similar in structure to the compound of interest, demonstrates the potential for activating dioxygen and catalyzing the oxidation of hydrocarbons. This application is crucial for developing sustainable and efficient chemical processes (Leduc et al., 1988).

Antimicrobial Activities

Compounds with a structure similar to 2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid have been explored for their antimicrobial activities. For example, the synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones revealed potential antimicrobial properties, suggesting the compound's relevance in developing new antimicrobial agents (Pratibha Sharma, Shikha Sharma, & Rane, 2004).

Environmental and Green Chemistry

The conversion of CO2 into valuable chemicals like acetic acid, utilizing catalysts related to the compound , underscores its importance in addressing environmental challenges and promoting sustainability in chemical manufacturing (Qian et al., 2016).

properties

IUPAC Name

2-[4,7-dimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-8(2)5-20-13(23)11-12(17(4)15(20)24)16-14-18(7-10(21)22)9(3)6-19(11)14/h6,8H,5,7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQCKXAJYOGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,7-Dimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid

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